Ethyl bromo(fluoro)phenoxyacetate

Description

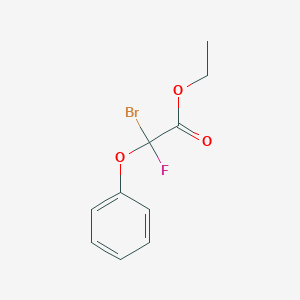

Ethyl bromo(fluoro)phenoxyacetate refers to a class of organic compounds characterized by an ethyl ester group linked to a phenyl ring substituted with bromine (Br) and fluorine (F) atoms via an acetoxy bridge. These compounds are critical intermediates in pharmaceutical research and organic synthesis, particularly in the development of bioactive molecules and fluorinated compounds. Similarly, Ethyl 2-(4-bromo-3-fluorophenyl)acetate (CAS 1296223-82-9, C₁₀H₁₀BrF₂O₂) demonstrates utility in medicinal chemistry due to its halogenated aromatic structure, which enhances binding interactions in target molecules .

The presence of both bromine and fluorine substituents on the phenyl ring introduces unique electronic and steric effects, influencing reactivity in cross-coupling reactions and stereochemical outcomes in asymmetric synthesis . These compounds are often employed in Reformatsky reactions and ligand-promoted syntheses to construct complex fluorinated architectures .

Properties

IUPAC Name |

ethyl 2-bromo-2-fluoro-2-phenoxyacetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10BrFO3/c1-2-14-9(13)10(11,12)15-8-6-4-3-5-7-8/h3-7H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNYUSJHWKHNNPQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(OC1=CC=CC=C1)(F)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10BrFO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00544616 | |

| Record name | Ethyl bromo(fluoro)phenoxyacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00544616 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

115821-21-1 | |

| Record name | Ethyl bromo(fluoro)phenoxyacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00544616 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl bromo(fluoro)phenoxyacetate typically involves the reaction of ethyl phenoxyacetate with bromine and fluorine sources under controlled conditions. One common method is the electrophilic aromatic substitution reaction, where the phenoxyacetate is treated with bromine and fluorine reagents in the presence of a catalyst. The reaction conditions, such as temperature and solvent, are optimized to achieve high yields and selectivity.

Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous processes. The choice of production method depends on factors such as cost, efficiency, and environmental considerations. The use of advanced catalytic systems and optimized reaction conditions can enhance the scalability and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions: Ethyl bromo(fluoro)phenoxyacetate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding phenoxyacetic acid derivatives.

Reduction: Reduction reactions can lead to the formation of dehalogenated products.

Substitution: Nucleophilic substitution reactions can replace the bromine or fluorine atoms with other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are employed.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenoxyacetic acid derivatives, while substitution reactions can produce a variety of substituted phenoxyacetates.

Scientific Research Applications

Ethyl bromo(fluoro)phenoxyacetate has several scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique reactivity makes it valuable in the development of new synthetic methodologies.

Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of ethyl bromo(fluoro)phenoxyacetate involves its interaction with molecular targets through various pathways. The presence of bromine and fluorine atoms can influence the compound’s reactivity and binding affinity. For example, the compound may act as an electrophile in substitution reactions, facilitating the formation of new chemical bonds. The specific pathways and molecular targets depend on the context of its application, such as in biological systems or chemical synthesis.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares ethyl bromo(fluoro)phenoxyacetate derivatives with structurally related esters, highlighting differences in substituents, applications, and safety profiles.

Key Differences:

Substituent Effects: Electron-Withdrawing Groups: Bromine and fluorine enhance electrophilicity, facilitating nucleophilic substitutions (e.g., in Ethyl Bromodifluoroacetate ). Amino Groups: Ethyl 2-(5-amino-2-bromo-4-fluorophenyl)acetate enables amide bond formation, critical in peptide-based drug synthesis . Methoxy Groups: Electron-donating methoxy substituents (e.g., Ethyl 2-bromo-2-(2-methoxyphenyl)acetate) alter regioselectivity in coupling reactions .

Reactivity and Applications: Fluorinated esters like Ethyl Bromodifluoroacetate are pivotal in synthesizing trifluoromethyl groups via zinc-mediated reactions . Formyl-containing derivatives (e.g., Ethyl 2-(3-bromo-2-fluoro-6-formylphenoxy)acetate) serve as precursors for Schiff base formations .

Safety Profiles: Ethyl Bromoacetate is notably hazardous due to its volatility and lachrymatory effects, requiring rigorous exposure controls . Compounds with cyano groups (e.g., Ethyl 2-bromo-3-cyano-5-(difluoromethyl)phenylacetate) pose risks of cyanide release under decomposition .

Research Findings and Industrial Relevance

- Asymmetric Synthesis: Ethyl dibromofluoroacetate derivatives are employed in ligand-promoted asymmetric imino-Reformatsky reactions, yielding chiral β-amino esters with high enantioselectivity .

- Drug Discovery: The amino-substituted Ethyl 2-(5-amino-2-bromo-4-fluorophenyl)acetate is a key intermediate in kinase inhibitor development .

- Environmental Considerations : Halogenated esters require controlled incineration to prevent environmental release of toxic byproducts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.